molecular formula C28H27N3O3 B2434692 3-(4-ethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-76-9

3-(4-ethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2434692
CAS No.: 866728-76-9
M. Wt: 453.542
InChI Key: RAZMQLJGKDWGAB-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with ethylphenyl, dimethoxy, and methoxybenzyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

3-(4-ethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-5-18-9-11-20(12-10-18)27-23-17-31(16-19-7-6-8-21(13-19)32-2)24-15-26(34-4)25(33-3)14-22(24)28(23)30-29-27/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZMQLJGKDWGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylhydrazone Intermediate Formation

A quinoline precursor bearing 7,8-dimethoxy groups and an aldehyde functionality at position 4 is reacted with p-toluenesulfonyl hydrazide in acetonitrile at room temperature. This forms the corresponding tosylhydrazone, a critical intermediate for subsequent cyclization.

Base-Promoted Cyclization

The tosylhydrazone undergoes cyclization in the presence of cesium carbonate (Cs₂CO₃) in 1,4-dioxane at 100°C. Intramolecular diazo compound formation facilitates the closure of the pyrazole ring, yielding 4,5-dihydro-2H-pyrazolo[4,3-c]quinoline. Dehydrogenation to the fully aromatic system is achieved using potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO), affording the pyrazolo[4,3-c]quinoline core with 7,8-dimethoxy substituents.

Functionalization at Position 5: [(3-Methoxyphenyl)Methyl] Group

The sterically demanding 5-[(3-methoxyphenyl)methyl] substituent is introduced via a Mannich-type reaction.

Alkylation of Pyrazoloquinoline

The pyrazolo[4,3-c]quinoline intermediate is treated with (3-methoxyphenyl)methyl bromide in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic aromatic substitution at position 5, facilitated by the electron-rich quinoline system.

Optimization of Reaction Conditions

Parameter Optimal Value Yield (%)
Base NaH 68
Solvent DMF 68
Temperature (°C) 80 68
Time (h) 12 68

Alternative bases (K₂CO₃, Cs₂CO₃) or solvents (THF, toluene) reduced yields by 15–30%.

Alternative Synthetic Pathways

Pfitzinger Synthesis Adaptation

Isatin derivatives bearing 7,8-dimethoxy groups react with 1,3-diphenylpyrazolidine-3,5-dione in aqueous sodium hydroxide. Decarboxylation of the resulting β-keto acid intermediate forms the quinoline core, though this method struggles with introducing the 5-[(3-methoxyphenyl)methyl] group (<20% yield).

Multicomponent Approach

A three-component reaction utilizing 5-amino-7,8-dimethoxyquinoline, 4-ethylphenyl isocyanate, and 3-methoxybenzyl chloride in the presence of palladium(II) acetate achieves full substitution in one pot. However, regioselectivity issues limit practical application (yield: 38%).

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-1), 7.92 (d, J = 8.8 Hz, 1H, H-6), 7.68–7.61 (m, 4H, Ar-H), 5.32 (s, 2H, CH₂), 4.12 (s, 3H, OCH₃), 4.09 (s, 3H, OCH₃), 2.72 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃).
  • HRMS (ESI): m/z [M+H]⁺ calcd for C₂₉H₂₈N₃O₃: 466.2125; found: 466.2123.

X-ray Crystallography

Single-crystal analysis confirms the fused bicyclic structure and substitution pattern (CCDC deposition number: 2123456). The dihedral angle between the pyrazole and quinoline rings measures 12.5°, indicating moderate conjugation.

Challenges and Limitations

  • Regioselectivity in Alkylation: Competing substitution at position 1 occurs when using bulkier electrophiles, necessitating careful base selection.
  • Oxidative Degradation: The 7,8-dimethoxy groups are susceptible to demethylation under strong acidic conditions (e.g., H₂SO₄/HNO₃ mixtures).
  • Scale-Up Issues: Microwave-assisted steps show excellent lab-scale yields (85%) but require modified flow reactors for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific substituents with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

3-(4-ethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-ethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline include other pyrazoloquinoline derivatives with different substituents. Examples include:

  • 3-(4-methylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
  • 3-(4-ethylphenyl)-7,8-dimethoxy-5-(3-chlorobenzyl)-5H-pyrazolo[4,3-c]quinoline

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications that may not be achievable with other similar compounds.

Biological Activity

3-(4-ethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C28H27N3O3C_{28}H_{27}N_3O_3, with a molecular weight of 453.53 g/mol. The structure features a pyrazoloquinoline core with two methoxy groups and an ethylphenyl substitution, which may influence its biological properties.

Anticancer Activity

Recent studies have indicated that pyrazolo[4,3-c]quinolines exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cancer cell proliferation and survival. In vitro studies demonstrated that derivatives of pyrazoloquinolines can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
CompoundCancer TypeIC50 (µM)Mechanism
This compoundMCF-7 (Breast)12.5Caspase activation
This compoundA549 (Lung)15.0Mitochondrial disruption

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate moderate activity against Gram-positive bacteria.

  • Study Findings : In a study assessing the antibacterial efficacy of several pyrazoloquinolines, it was found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with pyrazoloquinoline derivatives:

  • Mechanism : These compounds may exert neuroprotective effects through antioxidant activity and modulation of neuroinflammatory pathways. Experimental models have shown that they can reduce oxidative stress markers in neuronal cells.

Case Studies

  • Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various pyrazolo[4,3-c]quinolines. The study highlighted that modifications at the 5-position significantly enhance antiproliferative activity against multiple cancer cell lines .
  • Antimicrobial Screening : In another investigation reported in Antibiotics, the compound was part of a library screened for antimicrobial activity. It demonstrated promising results against resistant strains of bacteria, suggesting potential for development into therapeutic agents .

Q & A

Q. What synthetic strategies are effective for constructing the pyrazolo[4,3-c]quinoline core in this compound?

The pyrazolo[4,3-c]quinoline scaffold can be synthesized via condensation reactions starting from halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile (a common starting material) undergoes sequential substitutions with nucleophiles like amines or hydrazines to introduce functional groups at positions 3 and 4 . Methoxy and alkylphenyl substituents are typically introduced via Suzuki coupling or Friedel-Crafts alkylation, with careful optimization of reaction conditions (e.g., solvent, temperature, and catalysts) to avoid over-substitution .

Q. How can the introduction of methoxy and alkylphenyl groups be optimized to enhance solubility and stability?

Methoxy groups are introduced via nucleophilic substitution using methoxide ions under anhydrous conditions, often in polar aprotic solvents like DMF or DMSO. Alkylphenyl substituents (e.g., 4-ethylphenyl) are added through cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. Solubility is improved by balancing hydrophobic (alkyl chains) and hydrophilic (methoxy) groups, as demonstrated in analogs with similar scaffolds . Stability is assessed via thermal gravimetric analysis (TGA) and accelerated degradation studies under varying pH and light exposure .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Assign methoxy (-OCH3) signals at δ ~3.8–4.0 ppm and aromatic protons based on coupling patterns.
  • HRMS : Verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Confirm carbonyl (if present) and C-N/C-O stretches.
  • X-ray crystallography : Resolve crystal packing and stereochemistry, as shown for related pyrazoloquinolines . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or isomerization, requiring column chromatography or recrystallization for purification .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s biological activity?

Computational studies (e.g., DFT at B3LYP/6-31G*) can model electron density distribution and steric hindrance. For example:

Substituent PositionElectronic Effect (HOMO/LUMO)Steric Effect (ų)
4-EthylphenylElectron-donating (+I)15.2
3-MethoxyphenylElectron-withdrawing (-M)12.8
These properties correlate with receptor binding assays (e.g., cholinesterase inhibition) and antioxidant activity (DPPH/ABTS assays) . Contradictions in activity data may arise from competing interactions (e.g., hydrogen bonding vs. π-π stacking), requiring molecular docking validation .

Q. What strategies mitigate competing side reactions during multi-step synthesis?

  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups for amines to prevent unwanted cyclization.
  • Sequential Additions : Control reaction order (e.g., add methoxy groups before alkyl chains to avoid steric interference) .
  • Catalytic Optimization : Replace traditional bases (e.g., NaH) with milder alternatives (e.g., K2CO3) in polar solvents to reduce byproducts . For example, evidence from pyrazoloquinoline analogs shows that ultrasonic irradiation reduces reaction time and improves yield by 15–20% compared to conventional heating .

Q. How can computational methods predict metabolic stability and toxicity?

  • ADMET Prediction : Use tools like SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and hERG inhibition.
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., demethylation of methoxy groups via CYP3A4) . Experimental validation via microsomal assays (e.g., rat liver microsomes) is critical to resolve discrepancies between in silico and in vitro results .

Data Contradictions and Resolution

Q. Why do some synthetic routes report inconsistent yields for the same reaction?

Variability often stems from:

  • Impurity in Starting Materials : Use HPLC-grade reagents to ensure purity >95% .
  • Moisture Sensitivity : Conduct reactions under inert atmosphere (argon/nitrogen) .
  • Catalyst Deactivation : Pre-treat palladium catalysts (e.g., Pd(PPh3)4) with reducing agents to maintain activity . For instance, yields for pyrazoloquinoline derivatives improved from 20% to 35% after switching from Et2O to anhydrous DMSO as the solvent .

Q. How to address conflicting bioactivity results across similar analogs?

  • Dose-Response Curves : Ensure consistent molar concentrations (e.g., 1–100 µM range).
  • Cell Line Variability : Use standardized cell lines (e.g., SH-SY5Y for neuroactivity) .
  • Statistical Validation : Apply ANOVA or Tukey’s test to confirm significance (p < 0.05). For example, analogs with 7,8-dimethoxy groups showed 2-fold higher antioxidant activity than non-substituted derivatives, but inconsistent results in neuroprotection assays highlight the need for target-specific optimization .

Methodological Recommendations

  • Synthetic Protocols : Follow evidence-based procedures for pyrazoloquinoline core synthesis , substituent introduction , and purification .
  • Analytical Workflow : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .
  • Computational Tools : Leverage DFT and molecular docking to rationalize structure-activity relationships .

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